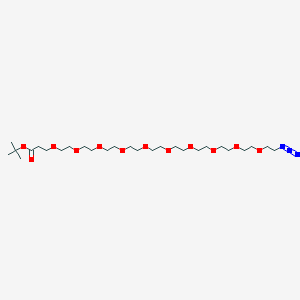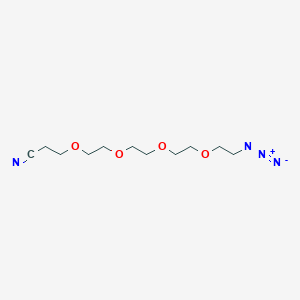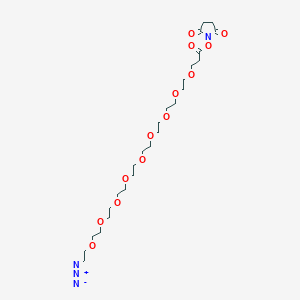
BDP TMR carboxylic acid
Vue d'ensemble
Description
This free carboxylic acid can be used as a non-reactive control in side-by side experiments with other reactive derivatives of BDP TMR. It can also be used for Steglich esterification.
Applications De Recherche Scientifique
1. Chemical Synthesis Applications
- Benzylation of Carboxylic Acids : A study by Mukaiyama, Shintou, and Kikuchi (2002) demonstrated the use of benzyloxydiphenylphosphine (BDPP), prepared from chlorodiphenylphosphine and benzyl alcohol, in the benzylation of various carboxylic acids. This process involved oxidation-reduction condensation under mild conditions, showcasing the versatility of BDPP in chemical synthesis (Mukaiyama, Shintou, & Kikuchi, 2002).
2. Catalyst Development
- Asymmetric Hydroformylation : Adint and Landis (2014) explored the condensation reactions of bis-3,4-diazaphospholanes (BDPs) functionalized with carboxylic acids for covalent attachment to bead and silica supports. This study contributed to the development of catalysts for immobilized asymmetric hydroformylation (iAHF) of prochiral alkenes (Adint & Landis, 2014).
3. Material Science and Nanotechnology
- Electro-Catalyst Development for Methanol Oxidation : Mondal and Malik (2016) successfully demonstrated the synthesis of platinum nanoparticles on benzene tetra-carboxylic acid doped polyaniline, providing an efficient electro-catalyst for methanol oxidation reaction in acidic medium (Mondal & Malik, 2016).
4. Thermal Safety and Kinetics
- Determination of Safety Parameters : Cong et al. (2021) evaluated the safety parameters, namely Time to Maximum Rate under adiabatic conditions (TMRad), and self-accelerating decomposition temperature (SADT) for a specific carboxylic acid compound. Their study involved kinetic analysis and calorimetric devices, providing insights into the thermal safety of certain chemical compounds (Cong et al., 2021).
5. Environmental Interactions
- Biodegradable Materials : Serrano-Ruiz et al. (2020) characterized compounds released from biodegradable plastics (BDP) to water solutions before biodegradation. This research provides insights into the environmental interactions and impact of BDP materials (Serrano-Ruiz et al., 2020).
6. Biomedical Research and Imaging
- Photosensitizers for Biomedical Applications : Yogo et al. (2005) developed a novel photosensitizer scaffold based on the BODIPY chromophore, which has potential applications in cell photosensitization, oxidative stress studies, or photodynamic therapy due to its high photostability and insensitivity to solvent environment (Yogo et al., 2005).
7. Polymer Science
- Ambipolar Charge Carrier Mobility : Van Pruissen et al. (2014) studied alternating donor–acceptor polymers consisting of diphenyl-benzodipyrrolidone (BDP) and oligothiophene. Their research contributes to the understanding of ambipolar charge transport in polymer science (Van Pruissen et al., 2014).
Propriétés
IUPAC Name |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BF2N2O3/c1-13-18(9-11-21(27)28)14(2)25-20(13)12-16-6-10-19(26(16)22(25,23)24)15-4-7-17(29-3)8-5-15/h4-8,10,12H,9,11H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZTGCQHQKUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)O)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BF2N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)









